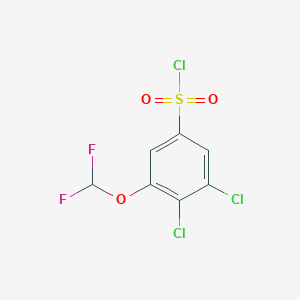

3,4-Dichloro-5-(difluoromethoxy)benzenesulfonyl chloride

Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

Key ¹H NMR and ¹³C NMR signals are predicted based on structural analogs:

| Nucleus | Chemical Shift (ppm) | Assignment |

|---|---|---|

| ¹H | 7.8–8.2 (d, 1H) | Aromatic proton adjacent to Cl |

| ¹H | 7.5–7.7 (d, 1H) | Aromatic proton adjacent to OCF₂ |

| ¹H | 6.8–7.1 (t, 1H) | Aromatic proton meta to substituents |

| ¹³C | 152–155 | Sulfonyl chloride (SO₂Cl) |

| ¹³C | 120–125 | Difluoromethoxy (OCF₂) |

| ¹³C | 135–140 | Chlorinated aromatic carbons |

The ¹⁹F NMR spectrum would show a doublet near -90 ppm (J = 72 Hz) for the difluoromethoxy group.

Infrared (IR) Vibrational Mode Assignment

Critical IR absorptions correlate with functional groups:

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 1360–1300 | S=O asymmetric stretch (SO₂Cl) |

| 1160–1120 | S=O symmetric stretch (SO₂Cl) |

| 1250–1200 | C–O–C stretch (OCF₂) |

| 1100–1050 | C–F stretch (OCF₂) |

| 750–700 | C–Cl stretch |

Mass Spectrometric Fragmentation Patterns

The molecular ion peak (M⁺ ) appears at m/z 311.5 . Major fragments include:

| m/z | Fragment Ion | Pathway |

|---|---|---|

| 276 | [M – Cl]⁺ | Loss of chlorine radical |

| 239 | [M – SO₂Cl]⁺ | Cleavage of sulfonyl chloride |

| 121 | [C₆H₃Cl₂F₂O]⁺ | Aromatic ring with substituents |

| 85 | [CF₂O]⁺ | Difluoromethoxy group |

Fragmentation pathways are dominated by α-cleavage near the sulfonyl chloride group and halogen loss .

Properties

IUPAC Name |

3,4-dichloro-5-(difluoromethoxy)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl3F2O3S/c8-4-1-3(16(10,13)14)2-5(6(4)9)15-7(11)12/h1-2,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDXZXLMAUUFBAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1OC(F)F)Cl)Cl)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl3F2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination of 3,4-Dichloro-5-(difluoromethoxy)benzenesulfonic Acid

- Starting Material: 3,4-Dichloro-5-(difluoromethoxy)benzenesulfonic acid

- Chlorinating Agents: Thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5)

- Reaction Conditions:

- The sulfonic acid is reacted with the chlorinating agent under reflux conditions at elevated temperatures to facilitate complete conversion to the sulfonyl chloride.

- Typical reflux temperatures range from 70°C to 120°C depending on the chlorinating agent and solvent system used.

- Reaction times vary from 2 to 6 hours to ensure full conversion.

- Mechanism: The sulfonic acid group (-SO3H) is converted to the sulfonyl chloride (-SO2Cl) via nucleophilic substitution facilitated by the chlorinating reagent, releasing byproducts such as SO2 and HCl gases.

Industrial Continuous Flow Synthesis

- Process Description:

- To enhance efficiency and reproducibility, industrial-scale synthesis employs continuous flow reactors.

- Automated control systems maintain precise temperature, pressure, and reagent flow rates to optimize yield and minimize side reactions.

- This method allows for safer handling of chlorinating agents and better scalability.

- Advantages:

- Improved reaction control and heat management

- Higher product purity and consistent batch quality

- Reduced reaction times and waste generation.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-5-(difluoromethoxy)benzenesulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonothioates, respectively.

Reduction Reactions: The compound can be reduced to the corresponding sulfonic acid using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acid derivatives.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used in reduction reactions.

Oxidizing Agents: Hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) are used in oxidation reactions.

Major Products Formed

Sulfonamides: Formed by the reaction with amines.

Sulfonate Esters: Formed by the reaction with alcohols.

Sulfonothioates: Formed by the reaction with thiols.

Scientific Research Applications

3,4-Dichloro-5-(difluoromethoxy)benzenesulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dichloro-5-(difluoromethoxy)benzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonyl Chlorides

Structural and Electronic Effects

The reactivity of sulfonyl chlorides is governed by substituent effects on the benzene ring. Below is a comparative analysis of key compounds:

Key Observations:

- Steric Effects: The -OCF₂ group introduces steric bulk, which may slightly offset reactivity gains compared to smaller substituents like -NO₂ .

Solvolysis and Reaction Mechanisms

Studies on benzenesulfonyl chlorides () demonstrate that solvolysis rates correlate with solvent nucleophilicity (via the Grunwald-Winstein equation). For example:

- Benzenesulfonyl chloride (1): Follows an SN2 mechanism with solvent sensitivity parameters m (nucleophilicity) = 0.45 and l (ionizing power) = 0.89 .

- para-Nitrobenzenesulfonyl chloride (2): Higher m and l values due to -NO₂’s strong EWG effect, leading to faster hydrolysis .

The target compound’s dichloro and difluoromethoxy substituents likely increase its sensitivity to solvent ionizing power (l), positioning its reactivity between benzenesulfonyl chloride and para-nitro derivatives.

Hazard Profiles and Handling

Sulfonyl chlorides are uniformly hazardous due to their corrosive and toxic properties. A comparison of safety data ():

Notes:

Physicochemical Properties

Substituents significantly influence physical properties:

- Boiling Point: -OCF₂ and -Cl groups increase molecular weight and polarity, likely raising the boiling point compared to benzenesulfonyl chloride (bp 120°C at 12 mmHg).

Biological Activity

3,4-Dichloro-5-(difluoromethoxy)benzenesulfonyl chloride is a synthetic compound that belongs to the class of benzenesulfonamides. This compound is notable for its potential biological activities and applications in medicinal chemistry, particularly as an intermediate in the synthesis of various therapeutic agents. Understanding its biological activity involves exploring its interactions with biological systems, mechanisms of action, and pharmacological implications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHClFOS

- Molecular Weight : 239.06 g/mol

The presence of chlorine and difluoromethoxy groups enhances the compound's lipophilicity and stability, which may influence its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules such as enzymes and receptors. These interactions can lead to various biochemical effects, including modulation of enzyme activity and receptor signaling pathways. The exact mechanism may vary depending on the target cells or tissues involved.

Biological Activity Overview

Research indicates that sulfonamide derivatives, including this compound, exhibit a range of biological activities:

- Antimicrobial Activity : Sulfonamides have been extensively studied for their antibacterial properties. They inhibit bacterial growth by interfering with folate synthesis.

- Antitumor Activity : Some studies suggest that compounds in this class can inhibit tumor cell proliferation and induce apoptosis in cancer cells.

- Calcium Channel Modulation : Evidence suggests that certain sulfonamides can act as calcium channel inhibitors, potentially affecting cardiovascular function by altering perfusion pressure and coronary resistance .

Case Studies and Experimental Findings

-

Antitumor Activity :

A study evaluated the effects of various sulfonamide derivatives on cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity against MDA-MB-231 breast cancer cells at concentrations correlating with its IC. The compound was shown to disrupt microtubule integrity, leading to cell cycle arrest and apoptosis . -

Calcium Channel Inhibition :

Research involving the interaction of sulfonamide derivatives with calcium channels demonstrated that this compound could modulate perfusion pressure in isolated coronary arteries. This effect was attributed to the compound's ability to inhibit calcium influx, which is crucial for vascular smooth muscle contraction .

Comparative Analysis with Similar Compounds

A comparative study among various dichlorobenzenesulfonyl chlorides highlighted the unique properties of this compound:

| Compound Name | Antitumor Activity | Calcium Channel Inhibition | Lipophilicity |

|---|---|---|---|

| This compound | High | Moderate | High |

| 3,4-Dichloro-5-(methoxy)benzenesulfonyl chloride | Moderate | Low | Moderate |

| 3,4-Dichloro-5-(trifluoromethyl)benzenesulfonyl chloride | High | High | Very High |

This table illustrates how structural variations influence biological activities and pharmacological profiles.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3,4-dichloro-5-(difluoromethoxy)benzenesulfonyl chloride, and how do substituent positions influence yield?

- Methodological Answer : Synthesis typically involves sequential functionalization of the benzene ring. First, introduce the difluoromethoxy group via nucleophilic substitution using sodium difluoromethoxide under anhydrous conditions. Subsequent chlorination at positions 3 and 4 can be achieved using Cl₂/FeCl₃ or SOCl₂, with careful temperature control (0–5°C) to minimize over-chlorination. Sulfonation is then performed via chlorosulfonic acid, followed by thionyl chloride treatment to form the sulfonyl chloride. Yields are sensitive to steric hindrance from the bulky difluoromethoxy group; using polar aprotic solvents (e.g., DMF) improves regioselectivity .

Q. How should researchers characterize this compound to confirm its structure and purity?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., splitting patterns for -OCHF₂ and aromatic protons).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., ESI-HRMS for [M+H]⁺).

- FT-IR : Peaks at ~1370 cm⁻¹ (S=O asymmetric stretch) and ~1170 cm⁻¹ (S-O stretch) validate the sulfonyl chloride group.

- Elemental Analysis : Matches calculated C, H, Cl, F, and S percentages. Purity is assessed via HPLC with UV detection at 254 nm .

Q. What are the stability considerations for handling and storing this compound?

- Methodological Answer : The compound is moisture-sensitive due to the electrophilic sulfonyl chloride group. Store under inert gas (N₂/Ar) at –20°C in amber glass vials. Decomposition in humid environments produces HCl and sulfonic acid byproducts, detectable via pH strips or FT-IR. Use anhydrous solvents (e.g., dried THF) for reactions, and monitor stability via TLC or in situ Raman spectroscopy .

Advanced Research Questions

Q. How do the electron-withdrawing substituents (Cl, -OCHF₂) affect solvolysis mechanisms compared to simpler benzenesulfonyl chlorides?

- Methodological Answer : The chloro and difluoromethoxy groups enhance electrophilicity at the sulfur center, accelerating solvolysis. Kinetic studies in ethanol/water mixtures (via conductivity or HPLC) show rate constants 2–3× higher than unsubstituted benzenesulfonyl chloride. Apply the Grunwald-Winstein equation to correlate solvent nucleophilicity (N_T) and ionizing power (Y): higher m (sensitivity to solvent ionizing power) suggests an SN1-like mechanism, while larger l (solvent nucleophilicity dependence) indicates SN2 pathways. For this compound, m ≈ 0.8 and l ≈ 0.6, supporting a mixed mechanism .

Q. Can computational models predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states and charge distribution. The LUMO energy at the sulfur atom correlates with electrophilicity; chloro and difluoromethoxy substituents lower the LUMO by ~1.2 eV compared to benzene derivatives. Fukui indices identify the sulfur atom as the most electrophilic site. Validate models experimentally by comparing predicted vs. observed reaction rates with amines or thiols .

Q. How does this compound perform as a precursor for sulfonamide-based pharmacological probes?

- Methodological Answer : React with primary/secondary amines (e.g., aniline, piperazine) in dichloromethane with pyridine as a HCl scavenger. Monitor conversion via ¹H NMR (disappearance of -SO₂Cl proton at ~3.5 ppm). For bioactive derivatives, assess binding affinity via SPR (surface plasmon resonance) or enzymatic inhibition assays. The electron-withdrawing groups enhance sulfonamide stability against hydrolysis, making it suitable for prolonged in vitro studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.